1-シクロヘキシル-3-(1-(チアゾール-2-イル)ピロリジン-3-イル)尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

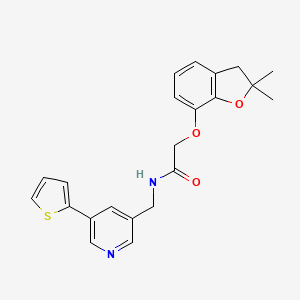

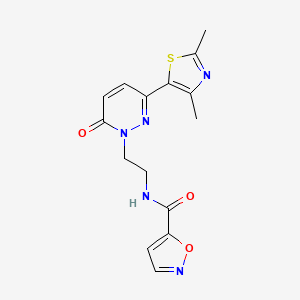

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C14H22N4OS and its molecular weight is 294.42. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 評価: Syedらは、関連するイミダゾール含有化合物を合成し、結核菌株に対する抗結核活性を評価しました。 一部の誘導体は強力な抗結核活性を示しました .

パーキンソン病治療薬

抗結核活性

ケミカルバイオロジーと創薬

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets These targets include various enzymes and receptors involved in critical biological processes

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these effects.

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It’s worth noting that none of the synthesized compounds in a related study violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects

生化学分析

Biochemical Properties

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea plays a significant role in various biochemical reactions. The thiazole ring is known for its ability to participate in electron delocalization, making it a crucial component in enzyme interactions . This compound interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The pyrrolidine ring enhances the compound’s binding affinity to proteins due to its sp3 hybridization and stereochemistry . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving inflammatory responses. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins . Additionally, it impacts gene expression by modulating transcription factors involved in inflammation and cell proliferation. Cellular metabolism is also affected, as the compound can alter the metabolic flux of key pathways involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea involves its binding to the active site of COX-2, where it inhibits the enzyme’s activity . This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme. The thiazole ring plays a crucial role in this binding interaction, providing stability through π-π stacking interactions with aromatic residues in the enzyme’s active site . Additionally, the cyclohexyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time. Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, leading to sustained reductions in inflammatory markers. Prolonged exposure to high concentrations may result in cellular toxicity, highlighting the importance of dosage control in experimental settings.

Dosage Effects in Animal Models

In animal models, the effects of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea vary with different dosages. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, including organic anion transporters and efflux pumps, which can affect its intracellular concentration and distribution. Additionally, binding proteins such as albumin can influence the compound’s pharmacokinetics by modulating its free concentration in the bloodstream.

Subcellular Localization

The subcellular localization of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is primarily in the cytoplasm, where it exerts its inhibitory effects on COX-2 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its localization can be influenced by the presence of binding proteins and transporters that modulate its intracellular distribution.

特性

IUPAC Name |

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h7,9,11-12H,1-6,8,10H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUJPDYXUBTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)

![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)